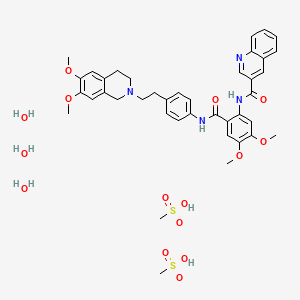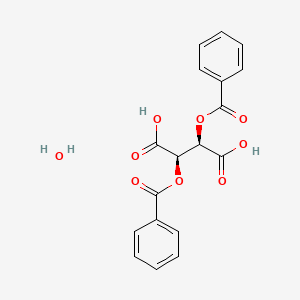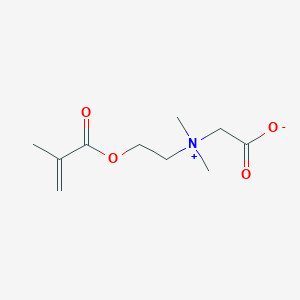
聚(4-羟基-2,2,6,6-四甲基-1-哌啶乙醇-交替-1,4-丁二酸)
描述
Poly(4-hydroxy-2,2,6,6-tetramethyl-1-piperidineethanol-alt-1,4-butanedioic acid), also known as poly(4-hydroxy-TEMPO-BD), is an organic compound with a wide range of applications in the fields of science and technology. It is a polymeric material with a unique combination of properties, including high thermal stability, excellent chemical resistance, and good electrical conductivity. Poly(4-hydroxy-TEMPO-BD) is used in a variety of applications, including fuel cells, electrochemical sensors, and catalysts.
科学研究应用
聚合物合成和改性
使用与聚(4-羟基-2,2,6,6-四甲基-1-哌啶乙醇-交替-1,4-丁二酸)相关的组分的聚合物的合成和改性研究已非常广泛。Korhonen 和 Seppälä(2001 年)的一项研究探索了基于聚(ε-己内酯)预聚物的聚(酯-酸酐)的合成,使用 1,4-丁二醇作为引发剂。该工艺旨在通过熔融缩聚获得高分子量的聚(酯-酸酐) (Korhonen & Seppälä,2001 年)。
可生物降解聚合物研究
可生物降解聚合物的创造是一个重要的研究领域。例如,Lynn 和 Langer(2000 年)使用 1,4-丁二醇二丙烯酸酯和其他组分合成了聚(β-氨基酯),产生了具有不同分子量的聚合物。这些聚合物表现出生物降解和非细胞毒性的潜力,使其适用于合成转染载体等生物医学应用 (Lynn & Langer,2000 年)。
生物医学应用的表面改性
聚合物的表面改性是生物医学应用的另一个研究重点。Lorenz 等人(1995 年)对表面改性的聚氨酯共混物(包括聚(乙烯醇)和聚(4-羟基丁基丙烯酸酯))进行了表征,用于生物医学应用。这涉及电子自旋共振光谱以验证改性 (Lorenz、Klee、Höcker 和 Mittermayer,1995 年)。
热塑性聚(酯-氨基甲酸酯)弹性体的合成
Kylmä 和 Seppälä(1997 年)专注于可生物降解的热塑性聚(酯-氨基甲酸酯)的合成,采用涉及乳酸和 ε-己内酯的两步法。这些聚合物旨在用于既需要生物降解性又需要特定热学和力学性能的应用 (Kylmä & Seppälä,1997 年)。
无金属催化剂和新型单体的进展
Bourissou、Moebs-Sanchez 和 Martín-Vaca(2007 年)回顾了聚(α-羟基酸),包括聚乳酸的制备方面的最新进展。他们专注于用于合成这些聚合物的无金属催化剂和新型杂环单体,强调了聚合物合成中环保工艺的重要性 (Bourissou、Moebs-Sanchez 和 Martín-Vaca,2007 年)。
单体和聚合物的生物基生产
Chung 等人(2015 年)回顾了单体和聚合物的生物基生产的代谢工程策略。这包括生产各种二醇和羟基酸(如 1,4-丁二醇)的策略,这些二醇和羟基酸对于制造聚酯至关重要 (Chung、Yang、Ha、Chae、Shin、Gustavsson 和 Lee,2015 年)。
熵驱动的巨环聚合
Amador、Watts、Neitzel 和 Hillmyer(2019 年)探索了通过熵驱动的巨环聚合合成可持续脂肪族聚酯,使用乳酸和 3-羟基丙酸等材料。此类研究有助于开发环境可持续聚合物材料 (Amador、Watts、Neitzel 和 Hillmyer,2019 年)。
作用机制
Target of Action
Poly(4-hydroxy-2,2,6,6-tetramethyl-1-piperidineethanol-alt-1,4-butanedioic acid), also known as a Hindered Amine Light Stabilizer (HALS), primarily targets ultraviolet (UV) radiation . It is used as a light stabilizer in various materials, particularly in plastics .
Mode of Action
The compound interacts with UV radiation and protects materials from degradation due to this radiation . It absorbs the UV radiation and dissipates the energy as heat, thereby preventing the UV radiation from causing damage to the material .
Biochemical Pathways
It is known that the compound plays a role in thedisproportionation of superoxide , facilitates hydrogen peroxide metabolism , and inhibits Fenton chemistry .
Pharmacokinetics
It is known that the compound can be found in human urine , suggesting that it is metabolized and excreted by the body.
Result of Action
The primary result of the action of this compound is the protection of materials from degradation due to UV radiation . By absorbing UV radiation and dissipating the energy as heat, the compound prevents the radiation from causing damage to the material .
Action Environment
The efficacy and stability of this compound can be influenced by environmental factors such as the intensity of UV radiation and the temperature of the environment . The compound is more effective in environments with high UV radiation, as it can absorb more radiation and provide greater protection to the material . The compound’s stability can also be affected by temperature, as higher temperatures can cause the compound to degrade .
属性
IUPAC Name |
2-(4-methoxy-2,2,6,6-tetramethylpiperidin-1-yl)ethyl 4-oxopentanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H31NO4/c1-13(19)7-8-15(20)22-10-9-18-16(2,3)11-14(21-6)12-17(18,4)5/h14H,7-12H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTJXKCPBMVLOQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCC(=O)OCCN1C(CC(CC1(C)C)OC)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H31NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
65447-77-0 | |
| Record name | Butanedioic acid, 1,4-dimethyl ester, polymer with 4-hydroxy-2,2,6,6-tetramethyl-1-piperidineethanol | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Butanedioic acid, 1,4-dimethyl ester, polymer with 4-hydroxy-2,2,6,6-tetramethyl-1-piperidineethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.119.024 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-(2-hydroxyethyl)-4-hydroxy-2,2,6,6-tetramethyl piperidine-succinic acid, dimethyl ester, copolymer | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![1'H-Spiro[piperidine-4,3'-quinolin]-2'(4'H)-one](/img/structure/B3029338.png)




![3,6-bis[(E)-2-(1-methylpyridin-1-ium-4-yl)ethenyl]-9H-carbazole;diiodide](/img/structure/B3029348.png)

![1H-Isoindole-1,3(2H)-dione, 2-[[6-(chloromethyl)-2-pyridinyl]methyl]-](/img/structure/B3029350.png)


